molecular formula C9H16O4 B3386666 Tert-butyl 4-methoxy-3-oxobutanoate CAS No. 74530-59-9

Tert-butyl 4-methoxy-3-oxobutanoate

Cat. No.: B3386666
CAS No.: 74530-59-9
M. Wt: 188.22 g/mol
InChI Key: LOFQPGJUYHMGIO-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-3-oxobutanoate (CAS 74530-59-9) is a chemical compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol. It is a valuable ester and beta-ketoester derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a tert-butyl ester group, which can act as a protecting group for carboxylic acids and is often used to improve the physicochemical properties of intermediate molecules. A specific synthesis method involves the reaction of a magnesium salt of acetoacetic acid tert-butyl ester with methoxyacetic acid acyl imidazole, followed by quenching and purification to obtain the final product. Its structure makes it a useful precursor for the development of more complex molecules, including potential pharmaceuticals and specialty chemicals. Researchers utilize this compound strictly in controlled laboratory settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)5-7(10)6-12-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQPGJUYHMGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265634
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
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Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74530-59-9
Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
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Record name 1,1-Dimethylethyl 4-methoxy-3-oxobutanoate
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Record name tert-butyl 4-methoxy-3-oxobutanoate
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Advanced Synthetic Methodologies for Tert Butyl 4 Methoxy 3 Oxobutanoate

Established and Novel Chemical Synthesis Routes

The synthesis of tert-butyl 4-methoxy-3-oxobutanoate can be achieved through several strategic pathways. These routes primarily leverage fundamental reactions in organic chemistry, adapted and optimized for this specific target molecule.

Ester Condensation Reactions

A prominent and effective method for synthesizing this compound involves an ester condensation strategy. One patented method details a multi-step process beginning with the activation of methoxyacetic acid. google.com In this synthesis, methoxyacetic acid is first reacted with N,N'-carbonyldiimidazole (CDI) to form an acyl imidazole (B134444) intermediate. google.com This activation step is crucial for enhancing the electrophilicity of the acyl group.

Separately, mono-tert-butyl malonate is treated with a Grignard reagent, such as an isopropyl Grignard reagent, to form its magnesium salt. google.com This step generates a potent nucleophile. The final key step is the reaction between the activated acyl imidazole and the magnesium salt of mono-tert-butyl malonate, which proceeds over several hours to yield the desired product, this compound. google.com This method is advantageous due to its mild reaction conditions and suitability for large-scale industrial production. google.com

Table 1: Reaction Parameters for Ester Condensation Synthesis

Step Reactants Reagents/Solvents Temperature Duration Outcome
1 Methoxyacetic acid N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran 0–20 °C 1.5–3.5 hours Acyl imidazole intermediate
2 Mono-tert-butyl malonate Isopropyl Grignard reagent, Solvent -10–25 °C 1–2 hours Magnesium salt of mono-tert-butyl malonate

| 3 | Acyl imidazole intermediate, Magnesium salt of mono-tert-butyl malonate | - | 20–35 °C | 15–18 hours | this compound |

Data sourced from patent CN111533656A. google.com

Diketene-Based Synthesis Approaches

Diketene (B1670635) is a versatile and highly reactive building block used in the synthesis of various acetoacetate (B1235776) derivatives. wikipedia.org The reaction of diketene with alcohols is a general and efficient method for producing β-keto esters. orgsyn.org For instance, the synthesis of tert-butyl acetoacetate is readily accomplished by reacting diketene with tert-butyl alcohol. orgsyn.org This reaction is often catalyzed by a base, such as sodium acetate (B1210297) or tertiary amines. orgsyn.orggoogle.com

While a direct synthesis of this compound from a methoxy-substituted diketene is not widely documented, this approach represents a potential synthetic route. The core reaction involves the nucleophilic attack of the alcohol on the β-lactone ring of diketene, leading to ring-opening and the formation of the acetoacetate ester. wikipedia.orgorgsyn.org The process can be adapted for industrial-scale production and offers high yields, often exceeding 94% for analogous compounds like tert-butyl acetoacetate. google.com

This methodology is of significant industrial importance for producing intermediates for pharmaceuticals, insecticides, and dyes. wikipedia.org The adaptation of this approach would require the synthesis of a suitable methoxy-substituted diketene precursor, which presents its own synthetic challenges but offers a direct and potentially efficient route to the target molecule.

Precursor Chemistry and Reagent Optimization

The efficiency of any synthetic route is highly dependent on the quality and availability of its precursors. For the ester condensation method, the key starting materials are methoxyacetic acid and mono-tert-butyl malonate . google.com Mono-tert-butyl malonate can be prepared through several methods, including the reaction of malonic acid with isobutylene (B52900) catalyzed by a strong acid resin, which offers good yield and catalyst recyclability. google.com Another route involves the reaction of Meldrum's acid with tert-butanol, which allows for easy purification through its crystalline ammonium (B1175870) salt. researchgate.net The optimization of reagents in this pathway includes the careful selection of the Grignard reagent to ensure efficient and clean formation of the malonate's magnesium salt. google.com

For diketene-based syntheses, the primary precursor is diketene itself, which is produced by the dimerization of ketene (B1206846). wikipedia.org The optimization of these reactions often focuses on the catalyst. For example, in the synthesis of tert-butyl acetoacetate, catalysts such as fatty amines or tertiary amines can be used to achieve a diketene conversion of 100% and product yields over 94%. google.com The choice of catalyst and reaction conditions (e.g., temperature control between 20-150 °C) is critical to maximize yield and purity. google.com

Catalytic Strategies in the Preparation of this compound

In the ester condensation route, the formation of a magnesium salt from mono-tert-butyl malonate and a Grignard reagent is a critical step. google.com This in-situ generated magnesium enolate acts as a soft nucleophile in the subsequent C-acylation reaction with the activated methoxyacetic acid derivative. The choice of the Grignard reagent and the control of reaction temperature are essential for optimizing the formation and reactivity of this catalytic intermediate.

For diketene-based syntheses of analogous β-keto esters, various catalysts are employed. Sodium acetate is a simple and effective catalyst for the reaction between diketene and tert-butyl alcohol. orgsyn.org More advanced methods utilize tertiary amines or fatty amines , which can significantly enhance reaction rates and yields. google.com For example, 4-(tertiary amino)pyridine has been shown to be an effective catalyst for reacting tert-butyl alcohol with diketene to produce tert-butyl 3-oxobutyrates. google.com Boric acid has also been reported as an environmentally benign catalyst for the transesterification of β-keto esters, a related transformation. rsc.org The catalytic cycle in these reactions typically involves the activation of either the diketene or the alcohol to facilitate the nucleophilic addition.

Process Intensification and Scalability in Laboratory and Industrial Synthesis

Translating laboratory-scale syntheses into robust industrial processes requires a focus on process intensification and scalability. This involves moving from traditional batch processing to more efficient and safer methods, such as continuous flow chemistry.

Development of Continuous Flow Processes for Analogous β-Keto Esters

Continuous flow chemistry offers numerous advantages for the synthesis of β-keto esters and other chemical intermediates, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and high-throughput production. thieme-connect.comnih.gov

Researchers have successfully developed continuous flow systems for the synthesis of β-keto esters from aldehydes and diazoacetates using a heterogeneous Sn-MCM-41 catalyst. thieme-connect.com This method allows for the synthesis of a variety of β-keto esters in high yields (up to 99%) and enables subsequent reactions to be performed in a single, uninterrupted flow system. thieme-connect.com Similarly, flow processes have been designed for producing α-ketoesters using immobilized reagents and scavengers, which facilitates clean transformations without the need for traditional work-up and purification steps. nih.govresearchgate.net These flow-based approaches deliver products with high purity under mild conditions. nih.gov

The principles demonstrated in these continuous flow syntheses of analogous ketoesters are directly applicable to the production of this compound. Implementing a flow process could involve pumping the reactants through heated reactor coils or packed-bed reactors containing immobilized catalysts. Such a setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yield, consistency, and safety, which are critical for industrial-scale manufacturing. mdpi.comresearchgate.net

Reactivity and Transformative Chemistry of Tert Butyl 4 Methoxy 3 Oxobutanoate

Enolate Chemistry and α-Functionalization Pathways

The presence of acidic α-hydrogens, situated between the ketone and ester carbonyl groups, allows for the ready formation of an enolate under basic conditions. This enolate is a potent nucleophile, enabling a variety of functionalization reactions at the α-position. masterorganicchemistry.com

Alkylation and Acylation Reactions

The enolate of tert-butyl 4-methoxy-3-oxobutanoate can be readily alkylated by treatment with an alkyl halide. This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. The tert-butyl group can present steric hindrance, which may influence the choice of alkylating agent and reaction conditions.

Similarly, acylation at the α-position can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This introduces an additional carbonyl group, leading to the formation of a β-dicarbonyl compound, which can be a precursor for various heterocyclic and carbocyclic systems. The Friedel-Crafts acylation, a classic method for forming aryl-alkyl ketones, provides a conceptual parallel for the introduction of acyl groups. wikipedia.org

Condensation Reactions (e.g., Aldol (B89426) Additions with aldehydes like methacrolein)

The enolate of this compound can participate in condensation reactions, most notably the aldol addition. smolecule.com In a reaction with an aldehyde, such as methacrolein, the enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a β-hydroxy ketone. smolecule.comyoutube.com Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone, a valuable synthon in organic synthesis. The Michael reaction, where an enolate attacks an α,β-unsaturated ketone, is another important condensation reaction that highlights the nucleophilic nature of enolates. youtube.com

Enantioselective α-Functionalization (e.g., α-fluorination of β-keto esters)

The development of asymmetric catalysis has enabled the enantioselective functionalization of the α-position of β-keto esters. For instance, enantioselective α-fluorination can be achieved using electrophilic fluorine sources in the presence of a chiral catalyst. capes.gov.brnih.gov Chiral quaternary ammonium (B1175870) salts, acting as phase-transfer catalysts, can promote the fluorination of β-keto esters with high yields and moderate to good enantiomeric excesses. capes.gov.br Other approaches have utilized chiral metal complexes, such as those of copper or nickel, to achieve high levels of enantioselectivity in the fluorination of β-keto esters. acs.org The steric bulk of the ester group can significantly influence the stereocontrol of these reactions. rsc.org

Carbonyl Group Reactivity and Selective Transformations

The ketone carbonyl group in this compound is a key site for a variety of selective transformations, including reductions and oxidations.

Reduction Methodologies

The ketone can be selectively reduced to a secondary alcohol using a range of reducing agents and methodologies.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the ketone to an alcohol. harvard.edugoogle.com It is a widely used industrial process, though it can sometimes lead to the reduction of other functional groups if not carefully controlled.

Complex Metal Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing ketones to alcohols. harvard.edutamu.edu NaBH₄ is a milder reagent and can be used in protic solvents, while LiAlH₄ is much more reactive and must be used in anhydrous conditions. tamu.edu

Corey-Bakshi-Shibata (CBS) Reduction: This is a highly enantioselective method for the reduction of prochiral ketones to chiral alcohols. alfa-chemistry.comwikipedia.orgorganic-chemistry.org It utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source. alfa-chemistry.comnrochemistry.comyoutube.com The CBS reduction is known for its predictability and high enantiomeric excesses (ee). alfa-chemistry.comnrochemistry.com

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction that uses an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgthermofisher.comorganic-chemistry.org The reaction is reversible and is driven to completion by distilling off the acetone (B3395972) formed. organic-chemistry.org It is advantageous for its high chemoselectivity, leaving other functional groups like esters intact. thermofisher.com

Bouveault-Blanc Reduction: This classical reduction method uses metallic sodium in an alcohol solvent, typically ethanol, to reduce esters to primary alcohols. alfa-chemistry.comallaboutchemistry.netwikipedia.org While it primarily targets esters, under the reaction conditions, ketones can also be reduced. wikipedia.org

Clemmensen Reduction: This reaction reduces ketones or aldehydes to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions limit its use to substrates that are not acid-sensitive. wikipedia.orgyoutube.com For β-keto acids, this reduction may be hindered by steric factors. stackexchange.com

Oxidation Processes (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable oxidative transformation of ketones. wikipedia.org This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org This reaction is valuable for the synthesis of esters and lactones, which are important intermediates in the synthesis of natural products. nih.gov

Nucleophilic Addition Reactions

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. A variety of nucleophiles can add to this position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: While specific examples with this compound are not prevalent in the reviewed literature, Grignard reagents are known to react with β-keto esters. The reaction typically involves the addition of the organomagnesium halide to the ketone carbonyl, forming a tertiary alcohol after workup. The ester group can also react, especially with excess Grignard reagent, leading to a more complex product mixture.

Henry Nitroaldol Reaction: The Henry reaction involves the addition of a nitroalkane anion to a carbonyl compound. For β,γ-alkynyl ketoesters, an enantioselective Henry reaction with nitromethane (B149229) has been developed using chiral iminophosphorane catalysts, yielding β-nitroalcohols in good to excellent yields (77-99%). nih.gov This suggests that this compound could potentially undergo a similar transformation.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. While direct examples with this compound are not readily available, the ketone functionality makes it a potential substrate for this type of multicomponent reaction.

Petasis Reaction: The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. This reaction would likely involve the ketone of this compound to form a variety of substituted amino acid derivatives.

Ester Group Manipulations and Cleavage Strategies

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its selective cleavage under acidic conditions.

Several methods exist for the deprotection of tert-butyl esters, often with the goal of preserving other acid-sensitive functional groups. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org

Reagent/ConditionDescriptionReference(s)
ZnBr₂ in DCMAllows for chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups. nih.govresearchgate.net nih.govresearchgate.net
CeCl₃·7H₂O-NaI in AcetonitrileSelectively cleaves tert-butyl esters while preserving N-Boc groups. organic-chemistry.org organic-chemistry.org
Aqueous Phosphoric AcidAn environmentally benign method for the deprotection of tert-butyl esters. organic-chemistry.org organic-chemistry.org
Tris(4-bromophenyl)amminium Radical Cation (Magic Blue) and TriethylsilaneMediates a mild deprotection of tert-butyl esters under neutral conditions. organic-chemistry.orgacs.org organic-chemistry.orgacs.org

These methods offer a range of options for selectively cleaving the tert-butyl ester of this compound, allowing for further transformations at the resulting carboxylic acid.

Chemistry of the Methoxy (B1213986) Substituent and its Influence on Reactivity

The methoxy group at the 4-position of this compound exerts a significant electronic influence on the reactivity of the molecule. The oxygen atom's lone pairs can participate in resonance, donating electron density to the adjacent carbon. However, the primary effect is the inductive electron-withdrawing effect of the oxygen atom due to its high electronegativity. This inductive effect increases the acidity of the α-protons (at C-2), making them more susceptible to deprotonation by a base.

The resulting enolate is a key intermediate in many reactions of β-keto esters. The methoxy group can also influence the regioselectivity of reactions involving the enolate. Furthermore, the steric bulk of the methoxy group can play a role in directing the approach of incoming reagents.

Advanced Cyclization and Rearrangement Reactions

The versatile structure of β-keto esters like this compound makes them valuable precursors in the synthesis of heterocyclic compounds.

Fischer Indole (B1671886) Synthesis: This reaction produces an indole from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com The ketone of this compound can react with a phenylhydrazine to form a phenylhydrazone, which can then undergo the Fischer cyclization. wikipedia.orgbyjus.comrsc.orgacs.orgscispace.com The reaction's success can be influenced by the nature of the substituents on both the β-keto ester and the phenylhydrazine. rsc.orgscispace.com

Pictet-Spengler Tetrahydroisoquinoline Synthesis: This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure. wikipedia.org While typically performed with aldehydes, ketones can also be used. nih.govqs-gen.comnih.govrsc.org this compound could serve as the ketone component, reacting with a suitable β-arylethylamine to form a tetrahydroisoquinoline derivative. The use of chiral catalysts can lead to enantioselective versions of this reaction. nih.govqs-gen.comnih.gov

Olefination Reactions

Olefination reactions transform the carbonyl group of a ketone into a carbon-carbon double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion to convert a ketone into an alkene. The ketone of this compound is a suitable substrate for this reaction, allowing for the synthesis of α,β-unsaturated esters. The stereochemical outcome of the HWE reaction can often be controlled to favor either the (E)- or (Z)-isomer of the resulting alkene.

Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane, which then eliminates to form an alkene. wikipedia.orgorganicchemistrydata.orgchemistnotes.comorganic-chemistry.orgorganicreactions.org The ketone of this compound can be subjected to Peterson olefination to yield various substituted alkenes. chemistnotes.comorganic-chemistry.org A key feature of this reaction is that the stereochemistry of the elimination can be controlled by the choice of acidic or basic conditions, allowing for the selective formation of either the cis- or trans-alkene from the same β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org

Miscellaneous Named Reactions and Novel Transformations

The reactivity of this compound extends to a variety of other named reactions.

ReactionDescriptionApplicability to this compoundReference(s)
Acyl Group Substitution The ester group can potentially be substituted by other acyl groups under specific conditions.The tert-butyl group can be cleaved and the resulting carboxylate can be converted to other derivatives.
Barbier Coupling Reaction A reaction similar to the Grignard reaction but carried out in a one-pot fashion.The ketone carbonyl is a viable electrophile for this reaction.
Baylis-Hillman Reaction A reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile. youtube.comjk-sci.comwikipedia.orgWhile not a direct participant, derivatives of this compound could be used as the activated alkene. acs.orgacs.org youtube.comjk-sci.comwikipedia.orgacs.orgacs.org
Bucherer-Bergs Reaction The reaction of a ketone with ammonium carbonate and potassium cyanide to form a hydantoin. wikipedia.orgalfa-chemistry.commdpi.comambeed.comencyclopedia.pubThe ketone of this compound could be converted to a spiro-hydantoin. wikipedia.orgalfa-chemistry.commdpi.comambeed.comencyclopedia.pub wikipedia.orgalfa-chemistry.commdpi.comambeed.comencyclopedia.pub
Corey-Chaykovsky Reaction The reaction of a sulfur ylide with a ketone to form an epoxide. organic-chemistry.orgwikipedia.orgyoutube.comThe ketone carbonyl can be converted to an epoxide using a sulfur ylide. organic-chemistry.orgwikipedia.orgyoutube.comacs.org organic-chemistry.orgwikipedia.orgyoutube.comacs.org
Lawesson's Reagent A thionating agent that can convert a carbonyl group into a thiocarbonyl group.The ketone carbonyl could be converted to a thioketone.
Leuckart-Wallach Reaction The reductive amination of a ketone to form an amine using formic acid or its derivatives. alfa-chemistry.comnumberanalytics.comnih.govmdpi.comrsc.orgThe ketone can be converted to the corresponding amine. alfa-chemistry.comnumberanalytics.comnih.govmdpi.comrsc.org alfa-chemistry.comnumberanalytics.comnih.govmdpi.comrsc.org
McMurry Coupling A reductive coupling of two ketone molecules to form an alkene.Two molecules of this compound could be coupled to form a symmetrical alkene.
Prins Reaction An electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.orgbrandeis.eduacs.orgThe ketone of this compound could act as the electrophile in this reaction. wikipedia.orgorganic-chemistry.orgbrandeis.eduacs.org wikipedia.orgorganic-chemistry.orgbrandeis.eduacs.org

Stereoselective and Enantioselective Reactions Involving Analogous Structures

The development of stereoselective and enantioselective reactions for β-keto esters is a major area of research, as the products are valuable chiral building blocks. acs.org While specific studies on this compound may be limited, a vast body of literature exists for analogous structures.

Asymmetric Reductions: The ketone of β-keto esters can be reduced enantioselectively using various catalysts, including enzymes like baker's yeast, to produce chiral β-hydroxy esters. researchgate.net

Enantioselective Michael Additions: The enolate of β-keto esters can participate in enantioselective Michael additions to α,β-unsaturated compounds, creating new stereocenters. acs.org

Enantioselective Alkylations: The α-position of β-keto esters can be alkylated enantioselectively using chiral phase-transfer catalysts or other chiral auxiliaries.

Enantioselective Decarboxylation: After cleavage of the ester group, the resulting β-keto acid can undergo enantioselective decarboxylation to produce a chiral ketone. nih.gov

These examples with analogous structures highlight the potential for developing stereoselective transformations of this compound to access a wide range of chiral molecules. nih.gov

Organocatalytic Asymmetric Transformations (e.g., Mukaiyama-Michael reactions of related oxobutenoates)

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. In the context of molecules structurally similar to this compound, such as tert-butyl 4-oxobutenoate, organocatalytic Mukaiyama-Michael reactions have been successfully employed to generate chiral γ-butenolide architectures with high levels of stereocontrol. princeton.edu

These reactions typically involve the activation of an α,β-unsaturated aldehyde by a chiral secondary amine catalyst to form a transient iminium ion. This activation lowers the LUMO of the electrophile, facilitating the conjugate addition of a silyloxy furan (B31954) nucleophile. The stereochemical outcome of the reaction can be effectively controlled by the chiral catalyst, leading to the formation of either syn or anti products with high diastereo- and enantioselectivity. princeton.edu

For instance, the reaction of tert-butyl 4-oxobutenoate with a silyloxy furan in the presence of a chiral imidazolidinone catalyst has been shown to produce the corresponding γ-butenolide product in good yield and with excellent enantiomeric excess. princeton.edu The versatility of this method allows for significant structural variation in the silyloxy furan, accommodating different substituents without a significant loss in stereocontrol. princeton.edu

Table 1: Organocatalytic Mukaiyama-Michael Reaction of a tert-butyl 4-oxobutenoate analog

Entry Aldehyde (R) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (% ee) Yield (%)
1 Phenyl >95:5 99 77
2 2-Naphthyl >95:5 99 81
3 Methyl >95:5 99 84

Data sourced from studies on related oxobutenoates. princeton.edu

Diastereoselective Control in Intramolecular Processes (e.g., Aldol additions)

The structural framework of this compound and its derivatives is amenable to intramolecular reactions, where the stereochemical outcome can be directed to achieve a high degree of diastereoselectivity. Intramolecular aldol additions, for example, are a powerful strategy for the construction of cyclic systems from linear precursors. The stereochemistry of these reactions is governed by the geometry of the enolate intermediate and the facial selectivity of its addition to the carbonyl group, often rationalized by the Zimmerman-Traxler model. pharmacy180.com

In systems related to β-keto esters, palladium-catalyzed intramolecular aldol condensations have been shown to proceed efficiently under neutral conditions. nih.gov The in situ generation of a palladium enolate from an allylic β-keto ester, followed by intramolecular cyclization, can lead to the formation of cyclic aldol products with defined stereochemistry. nih.gov For instance, an allyl β-keto ester containing a pendant aldehyde group can undergo intramolecular aldol condensation to yield a cyclic product, often with high diastereoselectivity. nih.gov

The formation of dianions from β-keto esters also provides a pathway for intramolecular reactions. These dianions can react with electrophiles to yield products that can subsequently undergo cyclization, offering another level of control over the diastereochemical outcome. researchgate.net The ability to control the formation of either the Z or E enolate is crucial for achieving high diastereoselectivity in these transformations. pharmacy180.com

Asymmetric Alkylation and Arylation Strategies

The α-position of the β-keto ester moiety in this compound is a key site for the introduction of alkyl and aryl substituents. The development of asymmetric alkylation and arylation methods is therefore of significant interest for the synthesis of chiral derivatives.

Asymmetric Alkylation:

Several strategies have been developed for the enantioselective alkylation of β-keto esters. These include the use of chiral phase-transfer catalysts, which can facilitate the alkylation of cyclic β-keto esters and amides with high enantiopurities (up to 98% ee) and good yields. rsc.org This method avoids the need for transition metals and offers a practical approach for the synthesis of α-alkylated products. rsc.org

Copper-catalyzed asymmetric alkylation of β-keto esters using benzylic alcohols as alkylating agents represents another environmentally benign approach, as it generates water as the primary byproduct. thieme-connect.com This reaction proceeds through an SN1 mechanism involving a Cu(II)-β-keto ester derivative and an in situ generated carbocation. thieme-connect.com

Table 2: Asymmetric Alkylation of β-Keto Esters

Catalyst System Alkylating Agent Enantiomeric Excess (% ee) Yield (%)
Cinchona-derived phase-transfer catalyst Benzyl bromide up to 98 up to 98

Data represents findings from studies on various β-keto esters. rsc.orgthieme-connect.com

Asymmetric Arylation:

The introduction of an aryl group at the α-position of β-keto esters can be achieved through palladium-catalyzed α-arylation reactions. These methods often employ specialized phosphine (B1218219) ligands to achieve high activity and selectivity. organic-chemistry.org The coupling of ester enolates with aryl halides is a common approach, with variations utilizing silyl (B83357) ketene (B1206846) acetals in the presence of zinc-based additives to improve reaction rates and diastereoselectivity. organic-chemistry.org

More recently, copper-catalyzed deacetylative α-arylation of β-keto esters has been demonstrated as a practical method to produce α-aryl esters. rsc.org This protocol is advantageous due to its use of readily available starting materials and a low-cost catalyst system. rsc.org While the direct asymmetric arylation of this compound has not been extensively reported, these established methods for related β-keto esters provide a strong foundation for the development of such transformations.

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Methoxy 3 Oxobutanoate

Spectroscopic Probes for Reaction Pathway Elucidation

Spectroscopic methods are pivotal in elucidating reaction mechanisms. However, specific studies employing these techniques for tert-butyl 4-methoxy-3-oxobutanoate are not documented in current literature.

In-situ NMR Studies for Putative Mechanism Determination

No in-situ Nuclear Magnetic Resonance (NMR) studies dedicated to determining the reaction mechanisms of this compound have been reported. Such studies would be invaluable for identifying and characterizing transient intermediates and for providing empirical evidence for proposed reaction pathways.

Isotopic Labeling Experiments

There are no published isotopic labeling experiments involving this compound. These experiments are a powerful tool for tracing the fate of atoms throughout a chemical transformation, and their absence represents a significant void in understanding the intricate bond-forming and bond-breaking processes this molecule undergoes.

Kinetic and Thermodynamic Parameters of Transformations

A thorough search of scientific databases yields no reports on the kinetic or thermodynamic parameters for reactions involving this compound. The determination of rate constants, activation energies, and equilibrium constants would provide a quantitative basis for understanding its reactivity and for optimizing reaction conditions.

Computational Chemistry in Reaction Mechanism Exploration

Computational chemistry offers a powerful lens for examining reaction mechanisms, yet its application to this compound appears to be limited.

Quantum Mechanical (QM) Investigations of Reaction Coordinates and Transition States

There is a lack of specific Quantum Mechanical (QM) investigations into the reaction coordinates and transition states of this compound. Such studies are essential for mapping the energy landscape of its reactions and for identifying the structures of high-energy transition states, which are crucial for a complete mechanistic picture.

Conformational Analysis and Tautomeric Equilibria

While direct computational or experimental studies on the conformational analysis and tautomeric equilibria of this compound are not available, some inferences can be drawn from its use in synthesis. In the total synthesis of the polyene macrolide viridenomycin, this compound was used as a starting material. unimi.it The product of its reaction with methacrolein, tert-butyl 5-hydroxy-4-methoxy-6-methyl-3-oxo-6-heptenoate, was observed to exist as a mixture of diastereomers. unimi.it Notably, these diastereomers also exhibited a low equilibrium concentration of an enol tautomer, suggesting that the β-keto ester functionality, also present in the parent compound, is prone to keto-enol tautomerism. unimi.it The NMR spectrum of the product also indicated the presence of multiple conformers. unimi.it This suggests that this compound itself likely exists in equilibrium between its keto and enol forms and as a mixture of different conformers. However, without dedicated studies, the specific equilibrium constants and rotational barriers remain unknown.

The general structure of β-keto esters allows for the existence of keto-enol tautomers, as depicted in the following scheme:

Scheme 1: General Keto-Enol Tautomerism in β-Keto Esters

      O                OH
      ||               |
R-C-CH2-C-OR'  <=>  R-C=CH-C-OR'
 Keto form           Enol form

The position of this equilibrium is influenced by factors such as the nature of the R and R' groups, the solvent, and the temperature. For this compound, the methoxy (B1213986) group at the 4-position would influence the electron density and stability of both tautomers.

Applications of Tert Butyl 4 Methoxy 3 Oxobutanoate in Complex Molecular Synthesis

Role in Natural Product Total Synthesis

The synthesis of complex natural products often requires the precise, stepwise construction of intricate molecular architectures, including stereochemically rich polyol and polyene chains. β-Ketoesters are foundational synthons in these endeavors, providing a platform for key carbon-carbon bond formations and stereoselective transformations.

Key Intermediate in Polyene Macrolide Construction (e.g., Viridenomycin, Amphotericin B)

Polyene macrolides, such as the widely used antifungal agent Amphotericin B, are characterized by a large macrolactone ring and a conjugated polyene system. msu.edunih.gov The total synthesis of these molecules is a significant challenge that relies on powerful synthetic methods like the Horner-Wadsworth-Emmons reaction to build the polyene segments and stereocontrolled reactions to establish the numerous chiral centers in the macrolactone ring. msu.edu

While direct literature evidence specifically naming tert-butyl 4-methoxy-3-oxobutanoate as a key intermediate in the published total syntheses of Viridenomycin or Amphotericin B is not prominent, its structural class is fundamental to creating the polyketide chains that form the backbone of these molecules. The β-ketoester moiety is a classic precursor for generating β-hydroxy ketones via aldol (B89426) reactions or for stereoselective ketone reductions to produce chiral alcohols, which are critical components of the polyol portion of these macrolides. The methoxy (B1213986) group can be used to modify reactivity or can be a part of the final target structure.

Contribution to Stereoselective Synthesis of Chiral Scaffolds (e.g., (+)-Trachyspic acid)

The stereoselective synthesis of complex chiral scaffolds is a cornerstone of modern organic chemistry. In the total synthesis of natural products like (+)-Trachyspic acid, controlling the three-dimensional arrangement of atoms is paramount. The synthesis of a derivative, (+)-Trachyspic acid 19-n-butyl ester, highlights the use of tert-butyl esters as protecting groups that are removed in the final stages of the synthetic sequence. figshare.comnih.gov

β-Ketoesters such as this compound are ideal starting points for establishing stereocenters. The ketone can be reduced asymmetrically to create a chiral secondary alcohol, a transformation that is a key step in the synthesis of countless chiral molecules and pharmaceutical intermediates. core.ac.uknih.gov The resulting chiral building block can then be elaborated into more complex structures with a high degree of stereochemical control.

Precursor to Biologically Active Molecules and Pharmaceutical Intermediates

The reactivity of this compound makes it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. smolecule.com Its ability to participate in a variety of chemical reactions allows for its incorporation into diverse and complex molecular frameworks.

Synthesis of Gonadotropin-Releasing Hormone Receptor (GnRHR) Modulators

Formation of Chiral Pharmaceutical Intermediates

A critical application of β-ketoesters in pharmaceutical synthesis is their conversion into chiral intermediates. The production of single-enantiomer drugs is crucial for safety and efficacy, and biocatalytic methods are often employed for this purpose. nih.gov

The ketone functionality within this compound can undergo highly enantioselective reduction, catalyzed by enzymes, to yield a chiral β-hydroxy ester. This synthon is a valuable intermediate for a wide range of pharmaceuticals, including antivirals and cholesterol-lowering drugs. core.ac.ukunimi.it The tert-butyl ester group is advantageous in these syntheses as it can protect the carboxylic acid functionality during subsequent reaction steps and can be selectively removed under acidic conditions. nih.gov

Table 1: Role in Chiral Intermediate Synthesis

Precursor Functional Group Transformation Product Application

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrrole (B145914), Indole (B1671886), Pyrazole (B372694) derivatives)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals. nih.gov The 1,3-dicarbonyl-like reactivity of this compound makes it an excellent precursor for synthesizing several classes of these important rings. smolecule.com

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govchim.it this compound serves as a suitable 1,3-dicarbonyl equivalent for this reaction, enabling the construction of substituted pyrazole rings. smolecule.com

Pyrrole Derivatives: The Hantzsch pyrrole synthesis provides a route to pyrroles from the reaction of an α-halo ketone with a β-ketoester and an amine. Research has demonstrated the successful one-step synthesis of pyrrole-3-carboxylic acids using structurally similar tert-butyl acetoacetates. nih.govsyrris.jp This suggests that this compound is a viable substrate for similar transformations to produce highly functionalized pyrroles.

Indole Derivatives: While a direct, one-pot synthesis of the indole ring starting from this compound is not prominently documented, its functionalities can be readily incorporated into larger molecules. The methoxyacetyl group or the entire ketoester chain can be used to build a side chain on an aniline (B41778) derivative, which can then undergo intramolecular cyclization to form the indole scaffold, a common and powerful strategy in medicinal chemistry.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

Target Heterocycle General Precursor(s) Relevant Synthesis Method
Pyrazole 1,3-Dicarbonyl compound + Hydrazine Knorr Pyrazole Synthesis nih.govchim.it
Pyrrole β-Ketoester + α-Halo Ketone + Amine Hantzsch Pyrrole Synthesis nih.govsyrris.jp

Synthesis of Spirocyclic Systems

This compound, a β-keto ester, possesses the structural elements conducive to the formation of spirocyclic systems, which are intricate molecular architectures characterized by two rings sharing a single common atom. While direct literature specifically detailing the use of this compound for the synthesis of spirocycles is not extensively available, its reactivity can be inferred from the well-established chemistry of related β-keto esters in spirocyclization reactions.

The core reactivity of β-keto esters like this compound in forming spirocycles stems from their ability to generate enolates, which can then participate in intramolecular cyclization reactions. The presence of the methoxy group and the bulky tert-butyl ester group can influence the stereochemical outcome of these reactions, potentially offering advantages in controlling the three-dimensional arrangement of the resulting spirocycle.

One common strategy involves the tandem Michael-aldol condensation. In such a sequence, the enolate of a β-keto ester can add to an α,β-unsaturated ketone within the same molecule, followed by an intramolecular aldol reaction to construct the second ring of the spirocyclic system. For example, a substrate containing both a cyclohexenone moiety and a side chain with this compound could theoretically undergo base-catalyzed intramolecular cyclization to form a spiro[5.5]undecane skeleton. The reaction would proceed via a 1,4-conjugate addition followed by an intramolecular aldol condensation.

Another approach is through intramolecular alkylation. A molecule containing the this compound unit and a suitable leaving group on a tethered chain can undergo intramolecular cyclization upon treatment with a base. The base would deprotonate the α-carbon of the β-keto ester, and the resulting nucleophilic carbon would attack the electrophilic carbon bearing the leaving group, forging the spirocyclic connection.

Furthermore, transition metal-catalyzed reactions offer a powerful avenue for spirocycle synthesis. For instance, palladium-catalyzed intramolecular allylic alkylation is a well-established method. A substrate bearing an allylic leaving group and the this compound moiety could be cyclized in the presence of a palladium catalyst to furnish the spirocyclic product. The nature of the ligands on the palladium catalyst can often be tuned to achieve high levels of enantioselectivity, which is crucial for the synthesis of chiral spirocycles.

While specific examples utilizing this compound are not prominent in the literature for spirocycle synthesis, the fundamental reactivity of the β-keto ester functional group makes it a plausible and potentially valuable building block for such transformations. The interplay of the methoxy and tert-butyl groups could offer unique stereochemical control in these cyclization reactions, a feature that is highly sought after in the synthesis of complex natural products and pharmaceuticals containing spirocyclic motifs.

Utilization in Agrochemical and Advanced Materials Synthesis

Currently, there is no publicly available research or documented application of This compound in the fields of agrochemical or advanced materials synthesis. While the structural motifs present in the molecule, such as the β-keto ester, are found in various biologically active compounds and functional materials, the specific utility of this compound in these areas has not been reported.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. It is conceivable that derivatives of this compound could be explored for herbicidal, insecticidal, or fungicidal properties, but no such studies have been published.

Similarly, in the realm of advanced materials, organic compounds are used in a wide array of applications, including as components of polymers, liquid crystals, and organic electronics. The potential for this compound to be used as a monomer or a precursor for functional materials remains an area for future investigation, as there is no current literature to support its use in this context.

Advanced Analytical and Spectroscopic Methodologies in Research on Tert Butyl 4 Methoxy 3 Oxobutanoate

High-Resolution Spectroscopic Techniques for Structural and Conformational Research

High-resolution spectroscopy provides unparalleled insight into the molecular structure and dynamic behavior of tert-butyl 4-methoxy-3-oxobutanoate.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature NMR for tautomerism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, primarily due to its ability to elucidate the keto-enol tautomerism inherent to β-keto esters. This equilibrium between the keto and enol forms is slow on the NMR timescale, allowing for the distinct observation and quantification of both species in solution.

Proton (¹H) NMR spectra will typically show separate sets of signals for the keto and enol tautomers. For the keto form of this compound, characteristic signals include a singlet for the C9-methyl protons of the tert-butyl group, a singlet for the C2-methylene protons adjacent to the ketone, and a singlet for the C5-methoxy protons. The enol form, stabilized by an intramolecular hydrogen bond, will display a characteristic downfield signal for the enolic hydroxyl proton, along with distinct shifts for the vinylic proton and the various alkyl groups. By integrating the signal areas corresponding to each form, the equilibrium constant (Keq) can be calculated.

Variable Temperature (VT) NMR studies are particularly insightful. By acquiring spectra at different temperatures, researchers can observe the shift in the keto-enol equilibrium. Generally, an increase in temperature can favor one tautomer over the other, and by plotting the natural logarithm of the equilibrium constant against the inverse of the temperature (a van't Hoff plot), thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process can be determined. nih.govcsfarmacie.czresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals. These experiments are vital for confirming the connectivity within the molecule and for distinguishing between isomers in complex reaction products derived from the parent ester. For example, HMBC can show correlations between the carbonyl carbon and protons two or three bonds away, definitively placing functional groups.

Table 1: Representative ¹H NMR Chemical Shifts for Tautomers of this compound Note: These are estimated values based on analogous β-keto esters. Actual shifts may vary based on solvent and temperature.

Proton Assignment Keto Tautomer (ppm) Enol Tautomer (ppm)
-C(CH₃)₃ (tert-butyl) ~1.48 ~1.50
-OCH₃ (methoxy) ~3.75 ~3.70
-C(O)CH₂C(O)- (methylene) ~3.50 N/A
=CH- (vinylic) N/A ~5.10

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its reaction products. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the confident determination of a molecule's chemical formula.

In the context of reaction pathway elucidation, HRMS is used to identify intermediates, byproducts, and final products in a synthetic sequence. For instance, in a multi-step synthesis starting from or leading to this compound, samples can be taken at various stages. Analysis by LC-HRMS (Liquid Chromatography-HRMS) can separate the components of the reaction mixture before they are detected by the mass spectrometer. The accurate mass data obtained for each component helps to confirm that the desired chemical transformations have occurred and can reveal the structures of unexpected products, thereby clarifying the reaction mechanism. This is particularly crucial in complex transformations like palladium-catalyzed reactions or biocatalytic processes where multiple pathways may be operative. nih.govmdpi.com

Chromatographic Techniques for Separation Science in Complex Reaction Mixtures

Chromatography is essential for both the analysis and purification of this compound and its derivatives, especially when dealing with stereoisomers or monitoring reaction progress.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Analysis

Many synthetic applications involving β-keto esters like this compound aim to create new stereocenters. For example, the asymmetric reduction of the C3-ketone group can lead to the formation of two enantiomers of the corresponding β-hydroxy ester. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical method for separating and quantifying such enantiomers or diastereomers.

The technique utilizes a chiral stationary phase (CSP), which is a solid support that has a single-enantiomer chiral molecule bonded to its surface. csfarmacie.cz Polysaccharide-based CSPs are commonly used for this purpose. scilit.com As the racemic or diastereomeric mixture passes through the column, the different stereoisomers interact with the CSP to varying extents, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. csfarmacie.cznih.gov This analysis is critical for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction, which is a key measure of its stereoselectivity. researchgate.net

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment in Synthetic Development

Gas Chromatography (GC) is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. It is also highly effective for monitoring the progress of a chemical reaction.

For purity assessment, a small sample of the synthesized compound is injected into the GC, where it is vaporized and travels through a long, thin column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. researchgate.net A pure sample will ideally show a single peak in the resulting chromatogram. The presence of other peaks indicates impurities, such as starting materials, solvents, or byproducts.

As a reaction monitoring tool, small aliquots can be withdrawn from the reaction mixture over time and analyzed by GC. This allows chemists to track the disappearance of starting materials and the appearance of the desired product. This real-time information is crucial for optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize byproduct formation. hzdr.de The use of a flame ionization detector (FID) or a mass spectrometer (MS) as the detector provides high sensitivity and, in the case of GC-MS, definitive identification of the separated components. hzdr.de

X-ray Crystallography for Definitive Structural Assignment of Derivatives

While NMR and MS provide powerful evidence for chemical structure, X-ray crystallography offers the only method for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.

This compound itself is a liquid or low-melting solid, making it unsuitable for this technique directly. However, it can be converted into a stable, crystalline derivative. For example, a reaction product of the ester, such as a pyrazolone (B3327878) formed by condensation with a hydrazine (B178648) derivative, might form high-quality crystals. nih.gov

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, the precise position of every atom (excluding hydrogens, which are typically inferred) can be determined, along with bond lengths and angles. For chiral molecules, this method can distinguish between enantiomers and establish the absolute configuration, providing definitive proof of a structure that may have been inferred from other spectroscopic methods or synthetic pathways. nih.gov

Theoretical and Computational Studies on Tert Butyl 4 Methoxy 3 Oxobutanoate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like tert-butyl 4-methoxy-3-oxobutanoate. While specific studies on this exact molecule are not widely available, extensive research on analogous β-keto esters provides a strong framework for these predictions. nih.govnih.gov

For a series of β-keto ester analogues, calculations at the DFT M062x/6-311+G(d,p) level have been used to optimize their geometry, assuming the keto tautomer is the most stable form based on experimental spectroscopic data. nih.gov These calculations help in identifying the minimal energy conformation of the molecule. nih.gov

To predict reactivity, global and local reactivity descriptors derived from conceptual DFT are often employed. These include:

Global Electrophilicity (ω): This index helps in understanding the tendency of a molecule to accept electrons.

Fukui Functions (fₖ⁺, fₖ⁻): These functions indicate the most likely sites for nucleophilic and electrophilic attacks, respectively. nih.gov

Dual Descriptor (fₖ²): This descriptor provides a more nuanced view of reactivity by considering both nucleophilic and electrophilic character at a specific atomic site. nih.gov

In studies of β-keto ester derivatives, the carbonyl carbons are identified as the most reactive sites for nucleophilic attack. nih.gov The analysis of Fukui functions and the dual descriptor can reveal differential reactivity among various derivatives, which is crucial for designing new compounds with specific biological activities. nih.govnih.gov

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

PropertyDescription
Molecular FormulaC₉H₁₆O₄
Molecular Weight188.22 g/mol
IUPAC NameThis compound
CAS Number74530-59-9

Molecular Dynamics Simulations and Molecular Docking Studies (e.g., for interactions with biological targets, if derivatives are studied)

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins. nih.govresearchgate.net These methods are particularly valuable in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target.

In the context of β-keto ester derivatives, these techniques have been applied to investigate their potential as antibacterial agents by studying their interactions with quorum-sensing (QS) proteins like LasR and LuxS. nih.govnih.govresearchgate.netmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For a series of β-keto ester analogues, docking studies have shown that these compounds can fit into the active sites of QS proteins. mdpi.com The docking scores provide an estimation of the binding affinity, with more negative values indicating stronger binding. mdpi.com

Molecular Dynamics Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction over time. These simulations can assess the stability of the docked complex and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. researchgate.net For instance, in a study of β-keto ester derivatives, MD simulations revealed that certain compounds form stable interactions with key amino acid residues in the active sites of LasR and LuxS proteins, suggesting their potential as QS inhibitors. researchgate.net

While no specific molecular docking or MD simulation studies have been reported for this compound, its structural similarity to other bioactive β-keto esters suggests it could be a candidate for such investigations against various biological targets.

Computational TechniqueApplication for β-Keto Ester DerivativesKey Findings from Analogue Studies
Molecular DockingPredicting binding modes and affinities to biological targets (e.g., LasR, LuxS proteins). mdpi.comIdentified compounds with favorable binding scores, suggesting potential for biological activity. mdpi.com
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-protein complexes and analyzing key interactions. researchgate.netConfirmed stable binding of certain derivatives and identified crucial intermolecular interactions. researchgate.net

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry can be used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for validation.

For β-keto esters, NMR spectroscopy is crucial for confirming their structure and determining the predominant tautomeric form (keto or enol). In a study of several β-keto ester analogues, ¹H NMR spectra in CDCl₃ showed characteristic singlet signals for the methyl and methylene (B1212753) protons, confirming that these compounds exist primarily in their keto form in this solvent. nih.gov The chemical shifts for these protons were observed in the ranges of 1.46–1.50 ppm (methyl) and 3.37–4.25 ppm (methylene groups). nih.gov

Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net By comparing the calculated and experimental chemical shifts, the accuracy of the computational model can be assessed.

Similarly, theoretical IR spectra can be calculated and compared with experimental FT-IR data. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.

In-silico Design of Novel Transformations and Catalytic Systems

Computational methods are increasingly used for the in-silico design of new chemical reactions and the development of novel catalytic systems. For β-keto esters, which are versatile building blocks in organic synthesis, these approaches can be particularly fruitful. organic-chemistry.org

The reactivity of β-keto esters, with their multiple functional groups, allows for a wide range of transformations. nih.gov Computational studies can help in understanding the mechanisms of these reactions and in predicting the outcomes of new, untested transformations. For example, DFT calculations can be used to explore the reaction pathways of various catalytic cycles, identify transition states, and calculate activation energies. This information can guide the design of more efficient and selective catalysts.

Palladium-catalyzed reactions of allyl β-keto carboxylates have been extensively studied and offer a variety of synthetic methodologies. nih.gov Computational modeling could be employed to explore similar transformations for this compound, potentially leading to the discovery of novel synthetic routes to valuable compounds.

Furthermore, in-silico screening of potential catalysts can accelerate the discovery of new catalytic systems for reactions involving β-keto esters. By computationally evaluating the performance of a large number of potential catalysts, researchers can prioritize the most promising candidates for experimental investigation.

Future Directions and Emerging Research Avenues for Tert Butyl 4 Methoxy 3 Oxobutanoate

The evolution of organic synthesis is driven by the pursuit of efficiency, sustainability, and innovation. For a versatile building block like tert-butyl 4-methoxy-3-oxobutanoate, future research is poised to unlock new potential through greener synthetic methods, novel reactivity patterns, advanced technological integration, and expansion into diverse scientific disciplines. These emerging avenues promise to enhance its utility and applicability in creating complex molecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-methoxy-3-oxobutanoate, and what reaction conditions are typically employed?

  • The synthesis often involves esterification of a β-keto acid precursor with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternative routes include transesterification of methyl or ethyl 4-methoxy-3-oxobutanoate with tert-butyl alcohol in the presence of a base like sodium hydride . Reaction conditions typically require anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Look for a singlet at ~1.4 ppm (tert-butyl group, 9H) and a methoxy proton resonance at ~3.3–3.5 ppm. The β-keto ester moiety shows characteristic splitting patterns for the methylene and carbonyl protons .
  • ¹³C NMR : Peaks at ~80–85 ppm (tert-butyl C-O) and ~170–175 ppm (ester and ketone carbonyl carbons) .
    • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound using experimental design methodologies?

  • Factorial Design : Test variables such as reaction temperature, molar ratio of tert-butanol to precursor, and catalyst concentration. For example, a central composite design (CCD) can identify interactions between factors affecting esterification efficiency .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps. Adjusting solvent polarity (e.g., switching from THF to DMF) may enhance nucleophilic substitution rates .

Q. What mechanistic considerations arise when this compound undergoes nucleophilic substitution reactions?

  • The tert-butyl group introduces steric hindrance, favoring SN2 mechanisms only with small, unhindered nucleophiles (e.g., iodide). For bulkier nucleophiles, elimination or side reactions may dominate. Computational studies (DFT) can model transition states to predict regioselectivity .
  • Example : In reactions with amines, the β-keto ester may undergo keto-enol tautomerism, leading to competing Michael addition pathways. Control of pH and solvent polarity is critical to suppress unwanted tautomers .

Q. How does the tert-butyl group influence the compound’s stability and reactivity compared to other ester protecting groups?

  • Stability : The tert-butyl group provides superior resistance to basic hydrolysis compared to methyl or ethyl esters, but it is labile under strong acidic conditions (e.g., TFA) .
  • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the ester carbonyl, making it preferable in multi-step syntheses requiring selective deprotection .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies show decomposition temperatures >150°C, making it suitable for high-temperature reactions .

Q. What are the applications of this compound in peptide and heterocycle synthesis?

  • Peptide Synthesis : The β-keto ester moiety serves as a precursor for α-keto amides via aminolysis, which are intermediates in protease inhibitor development .
  • Heterocycles : Cyclization with hydrazines or hydroxylamines yields pyrazoles or isoxazoles, respectively. The tert-butyl ester acts as a transient protecting group, removed post-cyclization under mild acidic conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst activity (e.g., freshly opened NaH vs. aged stocks) .
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products like tert-butyl ethers or elimination derivatives. Adjust reaction stoichiometry to minimize these .

Methodological Recommendations

  • Scale-Up : For gram-scale synthesis, employ continuous flow reactors to improve heat dissipation and reduce side reactions .
  • Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures for high-purity isolates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-methoxy-3-oxobutanoate
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Tert-butyl 4-methoxy-3-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.